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molecular formula C9H21N3 B1273179 1-(3-Dimethylaminopropyl)piperazine CAS No. 877-96-3

1-(3-Dimethylaminopropyl)piperazine

Cat. No. B1273179
M. Wt: 171.28 g/mol
InChI Key: YJRGRZJKGMBHIB-UHFFFAOYSA-N
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Patent
US04659708

Procedure details

A mixture of 100 g (1.2 mole) of piperazine, 72 g (0.455 mole) of 3-chloro-N,N-dimethylpropanamine, hydrochloride and 110 g (1.3 mole) of sodium bicarbonate in 500 ml of ethanol was heated under reflux for 7 hr, allowed to cool, filtered and concentrated to dryness under vacuum. The concentrate was slurried in dichloromethane and filtered. The filterate was concentrated and then distilled under water pump pressure (~5 mm) to afford 34 g (44%) of the desired product, bp 100°-102°/5 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl.Cl[CH2:9][CH2:10][CH2:11][N:12]([CH3:14])[CH3:13].C(=O)(O)[O-].[Na+]>C(O)C>[CH3:13][N:12]([CH3:14])[CH2:11][CH2:10][CH2:9][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
72 g
Type
reactant
Smiles
Cl.ClCCCN(C)C
Name
Quantity
110 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hr
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filterate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under water pump pressure (~5 mm)

Outcomes

Product
Name
Type
product
Smiles
CN(CCCN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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